molecular formula C12H20F3NO3 B14512715 Butyl 6-(2,2,2-trifluoroacetamido)hexanoate CAS No. 62938-88-9

Butyl 6-(2,2,2-trifluoroacetamido)hexanoate

Cat. No.: B14512715
CAS No.: 62938-88-9
M. Wt: 283.29 g/mol
InChI Key: AROJEBKPICQYLT-UHFFFAOYSA-N
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Description

Butyl 6-(2,2,2-trifluoroacetamido)hexanoate is an ester compound characterized by the presence of a butyl group, a hexanoate chain, and a trifluoroacetamido group. Esters are organic compounds derived from carboxylic acids and alcohols, and they often have pleasant odors and are used in various applications, including perfumes and flavorings .

Preparation Methods

The synthesis of Butyl 6-(2,2,2-trifluoroacetamido)hexanoate typically involves the esterification of 6-(2,2,2-trifluoroacetamido)hexanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester .

Chemical Reactions Analysis

Butyl 6-(2,2,2-trifluoroacetamido)hexanoate can undergo various chemical reactions, including:

Scientific Research Applications

Butyl 6-(2,2,2-trifluoroacetamido)hexanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoroacetamido group into target molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for pharmaceuticals.

    Industry: The ester is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Butyl 6-(2,2,2-trifluoroacetamido)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Butyl 6-(2,2,2-trifluoroacetamido)hexanoate can be compared to other esters with similar structures, such as:

The uniqueness of this compound lies in the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties compared to other esters.

Properties

CAS No.

62938-88-9

Molecular Formula

C12H20F3NO3

Molecular Weight

283.29 g/mol

IUPAC Name

butyl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate

InChI

InChI=1S/C12H20F3NO3/c1-2-3-9-19-10(17)7-5-4-6-8-16-11(18)12(13,14)15/h2-9H2,1H3,(H,16,18)

InChI Key

AROJEBKPICQYLT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCCNC(=O)C(F)(F)F

Origin of Product

United States

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